9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46/c1-5-9-11-13-15-17-25-35(26-18-16-14-12-10-6-2)33-27-29(19-7-3)21-23-31(33)32-24-22-30(20-8-4)28-34(32)35/h21-24,27-28H,5-6,9-18,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSPFSPRYJTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C#CC)C3=C1C=C(C=C3)C#CC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392597 | |
| Record name | 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278176-11-7 | |
| Record name | 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9,9 Dioctyl 2,7 Bis Prop 1 Ynyl Fluorene and Its Precursors
Strategies for the Functionalization of 9,9-Dioctylfluorene Core
The functionalization of the fluorene (B118485) scaffold to produce the target compound involves two primary transformations: the introduction of two octyl chains at the C9 position and the regioselective bromination of the aromatic backbone at the C2 and C7 positions. These steps can be performed in a different order, but a common route involves first preparing 2,7-dibromofluorene (B93635), followed by alkylation at the C9 position.
Regioselective Bromination Approaches for Fluorene Scaffolds
The selective introduction of bromine atoms at the 2 and 7 positions of the fluorene molecule is a critical step in producing the necessary precursor for subsequent cross-coupling reactions. These positions are electronically activated for electrophilic substitution.
Several methods have been developed for this transformation. One effective approach involves the use of copper(II) bromide (CuBr₂) supported on neutral alumina (B75360). In this method, fluorene is dissolved in a solvent like carbon tetrachloride (CCl₄) and refluxed with the CuBr₂/alumina reagent, leading to the desired 2,7-dibromofluorene in high yield (up to 98%). rsc.org This method is advantageous as it provides good regioselectivity. Another common reagent for this purpose is N-Bromosuccinimide (NBS), often used in a polar solvent like dimethylformamide (DMF), which also facilitates the dibromination at the electron-rich 2 and 7 positions. Controllable, stepwise bromination has also been accomplished on various polycyclic aromatic hydrocarbon systems, allowing for the isolation of mono-, di-, tri-, and tetra-brominated products. researchgate.net
Optimization of Alkyl Chain Introduction at the C9 Position
The introduction of two octyl chains at the C9 position enhances the solubility of the fluorene core, which is crucial for its processability in optoelectronic applications. The protons at the C9 position of fluorene are acidic (pKa ≈ 23), allowing for deprotonation by a strong base to form a fluorenyl carbanion, which then acts as a nucleophile.
This C-alkylation is typically achieved using a phase-transfer catalysis (PTC) system. researchgate.net In a representative procedure, 2,7-dibromofluorene is treated with 1-bromooctane (B94149) in the presence of a strong base, such as 50% aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a phase-transfer catalyst. rsc.org The catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a commercial mixture like Aliquat 336, facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the fluorene. rsc.org The resulting carbanion then reacts with 1-bromooctane. The reaction is often performed in a solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene (B28343) at temperatures ranging from room temperature to 85 °C. rsc.org The use of PTC is highly effective for the deprotonation of fluorene and activating the subsequent C-alkylation.
Table 1: Comparison of Reaction Conditions for C9-Alkylation of 2,7-Dibromofluorene
| Base | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 50% aq. NaOH | Tetrabutylammonium bromide (TBAB) | DMSO | Room Temperature | 89% | rsc.org |
| 50% w/w KOH | Aliquat-336 | None (two-phase system) | 85 °C | Not specified | |
| Solid KOH | Tetrabutylammonium bromide (TBAB) | Toluene | 100 °C | 82% (for a similar substrate) |
Development of Palladium-Catalyzed Cross-Coupling Reactions for Prop-1-ynyl Moiety Introduction
The final key step in the synthesis is the attachment of the prop-1-ynyl groups to the 2,7-positions of the 9,9-dioctylfluorene core. This is accomplished via a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.
Investigation of Sonogashira Coupling Protocols for Alkyne Functionalization
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org In the synthesis of 9,9-dioctyl-2,7-bis(prop-1-ynyl)fluorene, the substrate is 2,7-dibromo-9,9-dioctylfluorene, and the coupling partner is propyne (B1212725).
The classic Sonogashira protocol is carried out in the presence of a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, which also often serves as the solvent. wikipedia.org The amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is required to neutralize the hydrogen bromide byproduct. wikipedia.org A modified procedure for using gaseous propyne involves bubbling it through a solution of the aryl halide in a suitable solvent like tetrahydrofuran (B95107) (THF) containing the catalytic system at controlled low temperatures (-78 °C to room temperature). organic-chemistry.org This approach avoids the need for high pressures or masked acetylene (B1199291) derivatives, making the process safer and more practical. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the reaction of propyne with the Cu(I) salt), and finally, reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
Ligand and Catalyst Optimization for High Yield and Selectivity
The efficiency of the Sonogashira coupling is highly dependent on the choice of palladium source, ligands, and reaction conditions. libretexts.org While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used, research has focused on developing more active and stable catalytic systems. wikipedia.org
Table 2: Selected Catalyst Systems for Sonogashira Coupling of Aryl Halides
| Palladium Source | Ligand | Co-Catalyst | Base/Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | CuI | Triethylamine | Classic, widely used protocol | wikipedia.org |
| Na₂PdCl₄ | cataCXium Plntb | None | TMEDA | High turnover numbers, broad functional group tolerance | nih.gov |
| Pd(OAc)₂ | Schiff Base Ligand | None | K₂CO₃ / Isopropanol | Room temperature reaction, copper-free | rsc.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | None | K₂CO₃ | Effective for coupling with tosylates | libretexts.org |
Purification and Isolation Methodologies for Terminal Alkyne-Functionalized Fluorene Derivatives
Following synthesis, the crude product requires purification to remove unreacted starting materials, catalyst residues, and byproducts. For fluorene derivatives, a combination of column chromatography and recrystallization is standard practice. researchgate.netucf.edu
Column chromatography is a highly effective method for separating the desired product from impurities. ucf.edu Silica (B1680970) gel is the most common stationary phase, and the mobile phase (eluent) is typically a nonpolar solvent mixture, such as hexane (B92381) and dichloromethane (B109758) (CH₂Cl₂) or hexane and ethyl acetate. researchgate.netucf.edu The polarity of the eluent is optimized to achieve the best separation. The separation process can be monitored using thin-layer chromatography (TLC). researchgate.net
After chromatographic purification, recrystallization can be employed to obtain a highly pure, crystalline solid. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane, toluene, or ethyl acetate/hexane) and allowed to cool slowly. rsc.orgrsc.org The pure product crystallizes out of the solution, leaving impurities behind in the mother liquor. For terminal alkyne-containing molecules, specialized purification methods, such as those using silver ion-functionalized adsorbents that selectively capture terminal alkynes, can also be utilized for high-purity isolation. google.com
Chromatographic Separation Techniques
Following the synthesis, the crude product contains the desired this compound along with unreacted starting materials, catalyst residues, and byproducts from side reactions such as the homocoupling of the alkyne. Column chromatography is a crucial step to isolate and purify the target compound. orgsyn.orgresearchgate.net
For non-polar compounds like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common and effective method. The choice of the mobile phase, or eluent, is critical for achieving good separation. A solvent system with low polarity is typically used. A common approach is to use a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or ethyl acetate. The optimal ratio of these solvents is determined by preliminary analysis using thin-layer chromatography (TLC). mt.com
The separation process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and different components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. The non-polar this compound is expected to elute relatively quickly. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed by rotary evaporation to yield the purified compound. For basic impurities that may be present, using neutral alumina as the stationary phase can be an effective alternative to silica gel, as it can prevent the peak tailing often observed with basic compounds on silica. teledyneisco.com
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Dichloromethane, Hexane/Ethyl Acetate | Adsorption |
| Column Chromatography | Neutral Alumina | Hexane/Ethyl Acetate | Adsorption (useful for basic impurities) |
| Thin-Layer Chromatography | Silica Gel | Hexane/Dichloromethane | Adsorption (for monitoring reaction and fractions) |
Crystallization and Recrystallization Protocols
Crystallization is the final step to obtain highly pure this compound in a solid, crystalline form. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. ucalgary.ca The appropriate solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. ucalgary.ca
For a non-polar molecule like this compound, suitable solvents for recrystallization include alkanes such as hexane or heptane, or alcohols like ethanol (B145695) or isopropanol. A mixed solvent system, also known as a solvent pair, can also be very effective. mnstate.eduyoutube.com This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. mnstate.eduyoutube.com Common solvent pairs include ethyl acetate/hexane and methanol/dichloromethane. youtube.com
The recrystallization process involves dissolving the chromatographically purified product in a minimal amount of the hot "good" solvent (or the single solvent) to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The slow cooling process allows for the formation of a well-ordered crystal lattice, excluding impurities which remain dissolved in the solvent. If a solvent pair is used, the "poor" solvent is added dropwise to the hot solution of the compound in the "good" solvent until the solution becomes slightly cloudy, indicating the saturation point. mit.edu The solution is then gently heated to redissolve the precipitate and then allowed to cool.
Once crystallization is complete, the crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent to remove any residual impurities, and then dried under vacuum. mnstate.edu
| Crystallization Method | Solvent/Solvent System | Key Steps |
| Single Solvent Recrystallization | Hexane, Heptane, Ethanol, Isopropanol | Dissolve in minimum hot solvent, slow cooling, filtration |
| Mixed Solvent Recrystallization | Ethyl Acetate/Hexane, Methanol/Dichloromethane | Dissolve in "good" solvent, add "poor" solvent to cloud point, cool |
Polymerization and Oligomerization Strategies Incorporating 9,9 Dioctyl 2,7 Bis Prop 1 Ynyl Fluorene
Design Principles for Conjugated Polymers Utilizing Alkyne-Functionalized Monomers
The incorporation of alkyne units into polymer backbones is a strategic approach to designing advanced functional materials. numberanalytics.comwiley.com The triple bonds introduce rigidity and can enhance electronic communication along the polymer chain. For monomers like 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene, several key design principles are considered:
Enhanced Electronic Properties : The π-systems of the alkyne groups extend the conjugation of the fluorene (B118485) core, influencing the polymer's electronic and optical properties, such as its band gap and emission color. numberanalytics.com The linear geometry of the acetylene (B1199291) units helps maintain a planar and rigid polymer backbone, which can facilitate charge transport.
Processability : The two octyl chains at the C-9 position of the fluorene unit are crucial for rendering the resulting polymers soluble. This allows for the use of solution-processing techniques like spin-coating or inkjet printing to fabricate thin films for electronic devices.
Versatility in Polymerization : The terminal alkyne groups are versatile functional handles for various polymerization reactions, including oxidative coupling (Glaser-Hay), transition-metal-catalyzed cross-coupling (Sonogashira), and cyclotrimerization. researchgate.net This allows for the synthesis of diverse polymer architectures.
Post-Polymerization Functionalization : The alkyne groups preserved in the polymer backbone or as end groups serve as reactive sites for post-polymerization modification. numberanalytics.com This is particularly valuable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various functional moieties without altering the polymer backbone. numberanalytics.com
By strategically combining insulated (strapped) and non-insulated (non-strapped) monomers, it is possible to control polymer-acceptor interactions, which is key for applications in organic electronics. nih.gov
Polymerization Mechanism Investigations for Prop-1-ynyl-Substituted Fluorenes
The polymerization of this compound can proceed through several mechanisms, leading to polymers with distinct structures and properties.
The homopolymerization of terminal diynes like this compound can be achieved through various catalytic systems to form poly(aryleneethynylene)s.
Glaser-Hay Coupling : This is an oxidative coupling of terminal alkynes using a copper catalyst (e.g., CuCl) and an amine base in the presence of oxygen. This reaction forms a diacetylene (butadiyne) linkage between the fluorene units.
Sonogashira Polycondensation : While typically used for copolymerization between a dihaloarene and a terminal dialkyne, a self-coupling Sonogashira reaction can also lead to homopolymerization. This palladium/copper-catalyzed reaction would also result in a polymer with butadiyne linkages. researchgate.net
Alkyne Metathesis : Acyclic diene metathesis (ADMET) polymerization, using ruthenium or molybdenum catalysts, is another powerful technique. researchgate.net For dialkyne monomers, this would proceed via alkyne metathesis to form polymers with internal alkyne bonds, eliminating a small alkyne byproduct (e.g., 2-butyne).
Cyclotrimerization : Under specific catalysts, such as tantalum or rhodium complexes, the alkyne groups can undergo [2+2+2] cycloaddition reactions. For a monomer like this compound, this can lead to highly branched or cross-linked network polymers containing benzene (B151609) rings formed from the cyclotrimerization of the alkyne units. researchgate.net
A summary of potential homopolymerization reactions is presented below.
| Polymerization Method | Catalyst System (Example) | Linkage Type |
| Glaser-Hay Coupling | CuCl / TMEDA / O₂ | Diacetylene (-C≡C-C≡C-) |
| Sonogashira Self-Coupling | Pd(PPh₃)₄ / CuI / Base | Diacetylene (-C≡C-C≡C-) |
| Alkyne Metathesis | Ru or Mo alkylidene | Alkyne (-C≡C-) |
| Cyclotrimerization | TaCl₅-based or [Rh(cod)Cl]₂ | Substituted Benzene Rings |
Copolymerization is a widely used strategy to tune the optoelectronic properties of fluorene-based polymers. mdpi.com While many fluorene copolymers are synthesized via Suzuki coupling using dibromo- or diboronic ester-functionalized fluorene monomers, nanoscience.or.krdoi.orgossila.com the dialkyne monomer this compound can be copolymerized using alkyne-specific reactions.
Sonogashira Cross-Coupling : This is the most prominent method for incorporating dialkyne monomers. This compound can be reacted with a variety of di- or polyhalogenated aromatic comonomers in the presence of a palladium/copper catalyst system. This creates an alternating copolymer with an arylene-ethynylene structure. The choice of the comonomer is critical for tuning the resulting polymer's properties.
Click Polymerization : The azide-alkyne cycloaddition can be used as a polymerization reaction itself. By reacting this compound with a diazide comonomer (N₃-Ar-N₃), a polymer linked by triazole rings can be formed. This introduces heteroatoms into the backbone, which can significantly alter the electronic properties.
Common comonomers for creating fluorene-based copolymers include electron-donating and electron-accepting units to control the polymer's band gap and emission wavelength.
Table of Potential Comonomers for Sonogashira Copolymerization:
| Comonomer Class | Example Comonomer | Resulting Polymer Property |
| Electron-deficient | 4,7-Dibromo-2,1,3-benzothiadiazole | Red-shifted absorption/emission, lower band gap |
| Electron-rich | 2,7-Dibromocarbazole derivatives | Tuned hole-transport properties |
| Thiophene-based | 2,5-Dibromothiophene | Modified conjugation length and electronic properties |
| Benzene-based | 1,4-Diiodobenzene | Simple poly(phenylene ethynylene) type structure |
Control of Polymer Molecular Weight and Dispersity
Controlling the molecular weight (MW) and dispersity (Đ, or Mw/Mn) is crucial as these parameters significantly affect the material's physical, optical, and electronic properties. gfzxb.orgnih.gov
Achieving control over polymerization for conjugated polymers is challenging but essential for reproducible, high-performance materials. scholaris.ca
Chain-Growth Catalyst-Transfer Polycondensation (CTP) : While extensively developed for Suzuki and Kumada couplings, the principles of CTP can be adapted for alkyne polymerizations. scholaris.ca In a chain-growth mechanism, the catalyst remains associated with the growing polymer chain end, leading to a linear relationship between molecular weight and monomer conversion and producing polymers with low dispersity. For Sonogashira polymerization of this compound, this would require careful selection of catalysts and conditions to favor a chain-growth pathway over a step-growth one.
Use of End-Capping Agents : In step-growth polymerizations like Sonogashira coupling, the molecular weight can be controlled by adjusting the stoichiometry of the monomers or by adding a monofunctional "chain terminator" or "end-capping" agent. fao.org For example, adding a small amount of a mono-alkyne like phenylacetylene (B144264) would terminate chain growth and limit the final molecular weight.
Research has shown that for Suzuki polycondensation, factors such as the choice of solvent, base, and catalyst system, as well as strict stoichiometric control, are critical for obtaining high molecular weight polyfluorenes. gfzxb.org These principles are transferable to other polycondensation methods like Sonogashira.
The prop-1-ynyl groups on the fluorene monomer provide a powerful platform for modifying the polymer after its initial synthesis. mcmaster.ca This approach allows for the creation of a library of functional materials from a single parent polymer, ensuring that all derivatives have the same backbone and degree of polymerization. mcmaster.ca
Azide-Alkyne "Click" Chemistry : The most common post-polymerization functionalization method for alkyne-containing polymers is the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). numberanalytics.com If a polymer is synthesized such that the prop-1-ynyl groups remain as side chains or end groups, they can be quantitatively reacted with a wide variety of azide-functionalized molecules. This can be used to attach:
Solubilizing groups : e.g., poly(ethylene glycol) (PEG) chains to impart water solubility.
Biomolecules : For applications in biosensors or bioimaging.
Cross-linking agents : To form polymer networks or hydrogels. mcmaster.ca
Fluorophores or quenchers : To create materials for sensing applications.
Thiol-Yne Radical Addition : The alkyne groups can also react with thiols via a radical-initiated process. This "thiol-yne" reaction is another efficient click-type reaction that can be used to graft functionalities onto the polymer backbone. acs.org
Radical Addition : Free radicals can add across the alkyne triple bond, which can be used to graft other polymer chains or functional groups onto the parent structure. researchgate.net
These post-functionalization strategies are synthetically less demanding than synthesizing each unique polymer from its respective monomers and offer precise control over the final material's properties. mcmaster.ca
Synthesis of Oligomeric Architectures from this compound
The terminal alkyne groups of this compound offer a versatile platform for the synthesis of various oligomeric structures through step-growth methodologies and cycloaddition reactions. These approaches allow for the creation of linear, cyclic, and more complex macromolecular architectures.
Step-Growth Oligomerization Methodologies
Step-growth oligomerization is a powerful strategy for producing well-defined, conjugated oligomers from difunctional monomers like this compound. A prominent method for the polymerization of terminal alkynes is oxidative coupling, specifically the Glaser-Hay coupling, which forms a 1,3-diyne linkage between monomer units. wikipedia.orgorganic-chemistry.org This reaction typically employs a copper(I) salt, such as CuCl, and an amine base like N,N,N',N'-tetramethylethylenediamine (TMEDA) in the presence of an oxidant, often air or oxygen. wikipedia.org
While direct research on the step-growth oligomerization of this compound is not extensively detailed in the reviewed literature, significant insights can be drawn from studies on the closely related 9,9-dihexyl derivative. For instance, the synthesis of oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) has been successfully achieved through a Pd/Cu-catalyzed Sonogashira coupling reaction. nih.govfigshare.comresearchgate.net This method, while a cross-coupling reaction rather than a homocoupling, represents a step-growth approach to building oligomeric fluorene-ethynylene chains. In a typical Sonogashira reaction, a dihalo-fluorene is coupled with a diethynyl-fluorene. However, the synthesis of defined oligomers often involves a stepwise approach, coupling monomers and short oligomers to control the final chain length. nih.govresearchgate.netchemrxiv.org
The characterization of these oligomers is crucial for understanding the relationship between structure and properties. Techniques such as Gel Permeation Chromatography (GPC) are used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and UV-Vis absorption and photoluminescence (PL) spectroscopy provide insights into the electronic and optical properties.
| Oligomer | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) |
|---|---|---|---|
| OFE-dimer | 1200 | 1300 | 1.08 |
| OFE-trimer | 1800 | 2000 | 1.11 |
| OFE-pentamer | 3000 | 3500 | 1.17 |
| Oligomer | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |
|---|---|---|---|
| OFE-dimer | 355 | 380, 402 | 0.65 |
| OFE-trimer | 360 | 385, 408 | 0.72 |
| OFE-pentamer | 368 | 395, 418 | 0.85 |
As the chain length of the oligomers increases, a bathochromic (red) shift is typically observed in both the absorption and emission spectra, indicating an extension of the π-conjugation. The photoluminescence quantum yield also tends to increase with oligomer length, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs).
Cycloaddition Reactions for Macrocyclic Oligomers
The terminal alkyne functionalities of this compound also present opportunities for the synthesis of macrocyclic oligomers through cycloaddition reactions. These reactions can lead to the formation of shape-persistent macrocycles, often referred to as "fluorenophanes," which are of interest for their unique host-guest chemistry and self-assembly properties.
One of the most powerful methods for constructing benzene rings from alkynes is the transition-metal-catalyzed [2+2+2] cycloaddition. This reaction involves the cyclotrimerization of three alkyne units to form a substituted benzene ring. In the context of a diyne monomer like this compound, an intermolecular [2+2+2] cycloaddition with a third alkyne could lead to the formation of a macrocyclic trimer. Alternatively, intramolecular cycloadditions could be envisioned if the monomer is pre-functionalized with a third alkyne-containing tether.
While specific examples of cycloaddition reactions to form macrocyclic oligomers directly from this compound are not prevalent in the literature surveyed, the general strategy has been applied to other polyalkyne systems to generate macrocycles. The success of such a reaction is highly dependent on factors like the choice of catalyst (e.g., cobalt, rhodium, or nickel complexes), reaction conditions (temperature, concentration), and the inherent strain of the resulting macrocyclic structure. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
The synthesis of macrocycles from diol precursors, followed by further functionalization, also provides a conceptual framework for how fluorene-based macrocycles can be constructed. researchgate.net Although this approach does not directly utilize the propargyl groups, it highlights the synthetic interest in such cyclic architectures.
Should such macrocyclic fluorene-based oligomers be synthesized, their characterization would involve mass spectrometry to confirm the molecular weight of the cyclic species, NMR spectroscopy to elucidate the cyclic structure, and techniques like X-ray crystallography to determine their solid-state packing and conformation. The photophysical properties would also be of significant interest, as the cyclic structure could lead to unique emission characteristics compared to their linear counterparts.
Advanced Characterization Techniques for Structural and Electronic Elucidation of 9,9 Dioctyl 2,7 Bis Prop 1 Ynyl Fluorene and Its Macromolecular Derivatives
Spectroscopic Methodologies for Confirming Molecular Structure and Conjugation Extent
Spectroscopy is a cornerstone in the analysis of organic conjugated molecules, providing detailed information on atomic connectivity, functional groups, and the nature of the delocalized π-electron system.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved, verifying the successful introduction of the prop-1-ynyl substituents at the 2 and 7 positions of the fluorene (B118485) core and the attachment of the dioctyl chains at the C-9 position. bas.bg
In the ¹H NMR spectrum, characteristic signals would confirm the structure. The aromatic protons on the fluorene backbone would appear in the downfield region (typically 7.5-7.8 ppm), with splitting patterns consistent with the 2,7-disubstitution. The presence of the terminal alkyne is unequivocally identified by the signal for the acetylenic proton (≡C-H), while the methyl protons of the propargyl group (C≡C-CH₃) would also have a distinct chemical shift. The long alkyl chains at the C-9 position would produce a series of overlapping signals in the upfield aliphatic region (approx. 0.8-2.0 ppm).
The ¹³C NMR spectrum provides complementary evidence. The sp-hybridized carbons of the alkyne group (C≡C) would exhibit characteristic resonances. The spiro-carbon at the C-9 position, bonded to the two octyl chains, would also have a unique chemical shift. bas.bg The remaining signals for the aromatic carbons of the fluorene unit and the aliphatic carbons of the octyl chains would be assigned based on their chemical environment and through correlation with the proton spectrum using 2D NMR techniques. For instance, data from related fluorene precursors, such as 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di-n-octylfluorene, provide reference points for the fluorene and octyl chain resonances. ossila.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom Type | Expected Chemical Shift (ppm) | Notes |
| Fluorene Core | Aromatic C-H | 7.5 - 7.8 | Splitting patterns confirm 2,7-substitution. |
| Prop-1-ynyl | Acetylenic ≡C-H | ~3.0 - 3.5 | Confirms terminal alkyne. |
| Prop-1-ynyl | Methyl C-H | ~2.0 - 2.5 | Signal for the CH₃ group. |
| Octyl Chains | Aliphatic C-H | 0.8 - 2.0 | Overlapping signals from the C₈H₁₇ groups. |
| Fluorene Core | Aromatic C | 120 - 152 | Includes substituted and unsubstituted carbons. |
| Prop-1-ynyl | Alkyne C≡C | 80 - 100 | Characteristic signals for sp-hybridized carbons. |
| C-9 Position | Spiro C | ~55 - 65 | Quaternary carbon attached to octyl chains. |
| Octyl Chains | Aliphatic C | 14 - 40 | Signals for the eight distinct carbons of the octyl group. |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the monomer. The FTIR spectrum of this compound would be dominated by several characteristic absorption bands that verify its structure.
The most telling vibrations are those associated with the prop-1-ynyl substituents. A sharp, moderately intense absorption band is expected in the range of 2100-2140 cm⁻¹ corresponding to the C≡C triple bond stretching vibration. youtube.com The presence of a terminal alkyne is further confirmed by a sharp, strong band around 3300 cm⁻¹, which is characteristic of the ≡C-H stretching vibration.
Other key features include the C-H stretching vibrations of the aromatic fluorene rings (typically just above 3000 cm⁻¹) and the aliphatic octyl chains (just below 3000 cm⁻¹). The characteristic C=C stretching vibrations within the aromatic rings are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.net The successful synthesis of copolymers can also be monitored by the disappearance of these specific alkyne-related peaks if the polymerization occurs via the triple bond.
Table 2: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Acetylenic C-H Stretch | ≡C-H | ~3300 | Strong, Sharp |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 | Strong |
| Alkyne C≡C Stretch | -C≡C- | 2100 - 2140 | Medium, Sharp |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Strong |
Raman spectroscopy is a powerful, non-destructive technique that provides complementary information to FTIR and is particularly sensitive to symmetric, non-polar bonds, making it ideal for studying the π-conjugated backbone of fluorene-based materials. psu.edubenthamopenarchives.com For this compound and its polymers, Raman spectroscopy is highly effective for assessing the integrity and conformation of the conjugated system.
The C≡C triple bond of the prop-1-ynyl group gives rise to a very strong and sharp signal in the Raman spectrum, typically in the 2100-2250 cm⁻¹ range. ed.ac.uk This region is often referred to as a "cell-silent" or "bio-orthogonal" window because few other biological or common organic functional groups vibrate at this frequency, making the alkyne a clean and powerful spectroscopic handle. ed.ac.uk The intensity and position of this peak can be sensitive to the local electronic environment and can be used to probe the extent of conjugation in oligomers and polymers.
Furthermore, Raman spectroscopy is highly sensitive to the conformation of the polyfluorene backbone. researchgate.netresearchgate.net The intra-ring C-C stretching mode, typically observed around 1605 cm⁻¹, is a hallmark of the fluorene unit, and its lineshape can be indicative of structural order or disorder. researchgate.netresearchgate.net Studies on poly(9,9-dioctylfluorene) have shown that specific low-frequency Raman peaks can be correlated with particular side-chain conformations, which in turn influence the packing and morphology of the polymer film. psu.eduresearchgate.net Therefore, Raman spectroscopy serves as an excellent tool to assess the structural and conformational purity of the monomer and the resulting polymer architecture.
Analytical Techniques for Molecular Weight and Polymer Architecture Determination
For the macromolecular derivatives of this compound, determining the molecular weight distribution and architecture is critical as these parameters directly govern the material's processing and final device performance.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight of polymers. wikipedia.org The technique separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the GPC column faster than smaller molecules. unt.edu
For polyfluorene derivatives, which are often soluble in organic solvents like tetrahydrofuran (B95107) (THF) or trichlorobenzene (TCB) at room or elevated temperatures, GPC is used to determine key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the dispersity (Đ = Mₒ/Mₙ). sigmaaldrich.compolymerchar.com A narrow dispersity (Đ close to 1) indicates a well-controlled polymerization process.
Modern GPC systems employ multi-detector setups to provide a more comprehensive analysis. malvernpanalytical.com
Refractive Index (RI) Detector: A universal concentration detector that is essential for determining molecular weight against calibration standards. psu.edu
UV-Vis Detector: Useful for conjugated polymers like polyfluorenes, which absorb strongly in the UV-visible range. It can act as a selective concentration detector.
Light Scattering (LS) Detector: Allows for the determination of absolute molecular weight without the need for column calibration, which is particularly valuable for new polymers where standards are not available. lcms.cz
Viscometer: Measures the intrinsic viscosity of the polymer, which, when combined with light scattering data in a Mark-Houwink plot, can provide insights into the polymer's architecture, such as the degree of branching. polymerchar.com
Table 3: Information Obtained from Multi-Detector GPC Analysis of Polyfluorene Derivatives
| Detector | Measured Parameter | Derived Information |
| Refractive Index (RI) | Change in refractive index (dn) | Concentration, Relative Molecular Weight |
| UV-Vis | UV-Vis Absorbance | Concentration of chromophoric polymer |
| Light Scattering (LS) | Scattered Light Intensity | Absolute Molecular Weight (Mₒ) |
| Viscometer | Differential Pressure | Intrinsic Viscosity [η] |
| Combined | All signals | Mₙ, Mₒ, Dispersity (Đ), Hydrodynamic Radius (Rₕ), Branching Information |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the monomer this compound, high-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, confirming its elemental composition with high confidence.
For the analysis of macromolecular derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited. acs.org This soft ionization technique allows for the analysis of large molecules like oligomers and polymers with minimal fragmentation. nih.gov In a MALDI-TOF analysis of a polyfluorene sample, a series of peaks is typically observed, where each peak corresponds to a specific oligomer chain length (n-mer). The mass difference between adjacent peaks corresponds precisely to the mass of the repeating monomer unit. This provides definitive confirmation of the polymer's structural identity and can reveal information about the end-groups of the polymer chains. acs.orgnih.gov The technique is also highly sensitive for identifying impurities or degradation products, such as the formation of fluorenone defects. acs.org
Morphological and Supramolecular Organization Characterization Methods
The performance of devices utilizing this compound and its macromolecular derivatives, such as poly(9,9-dioctylfluorene) (PFO), is intrinsically linked to the material's solid-state organization. The arrangement of polymer chains and the resulting film morphology govern the electronic and photophysical properties. Therefore, a suite of advanced characterization techniques is employed to elucidate the structural hierarchy from the molecular to the macroscopic level.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is a fundamental technique for probing the crystalline and non-crystalline phases in polyfluorene derivatives. aps.org For semi-crystalline polymers like PFO, XRD reveals details about molecular packing, the presence of different polymorphic forms, and the degree of crystallinity, which are all influenced by processing conditions such as thermal annealing or solvent exposure. aps.orgutwente.nl
Research has identified several distinct phases in PFO films. utwente.nl These include a metastable, kinetically favored α' modification and a more stable α phase, both of which are crystalline. utwente.nl The α' form, which tends to form at crystallization temperatures below 130 °C, is characterized by a slightly larger unit cell axis compared to the α form. utwente.nl Additionally, a so-called β phase exists, which is not a true crystalline phase but a conformationally distinct, planarized form of the polymer backbone that leads to extended conjugation. aps.org This phase can be induced by treating an amorphous film with solvent vapor. aps.org
One-dimensional XRD profiles of selectively prepared α and α' phase films show characteristic differences, which are attributed to the preferred orientation of the α' form and subtle variations in molecular packing. utwente.nl For instance, in the α' phase, the a-axis tends to lie preferentially normal to the film surface. utwente.nl A preliminary determination of the unit cell for the α phase of PFO, prepared from the melt state, suggests an orthorhombic structure with eight chains per unit cell. researchgate.net The analysis of shear-oriented films and melt-crystallized thick films has been crucial in developing this packing model. researchgate.net
Table 1: Crystalline and Conformational Phases of Poly(9,9-dioctylfluorene) (PFO) Identified by XRD
| Phase | Formation Conditions | Key XRD-derived Structural Features |
|---|---|---|
| α Phase | Melt crystallization at T > 130 °C | Orthorhombic unit cell; a = 2.56 nm, b = 2.34 nm, c = 3.32 nm. researchgate.net |
| α' Phase | Kinetically favored at T < 130 °C | Metastable; slightly increased b-axis (2.38 nm) compared to α phase; preferred orientation with a-axis normal to film surface. utwente.nl |
| β Phase | Solvent vapor treatment of amorphous films | Frozen, metastable state with extended backbone conjugation; not a true crystalline phase. aps.org |
| Amorphous | Quick evaporation of solvent | Disordered, nanograins of collapsed chains (ca. 10 nm). aps.org |
Atomic Force Microscopy (AFM) for Thin Film Surface Morphology
Atomic force microscopy (AFM) is an indispensable tool for visualizing the surface topography of thin films of 9,9-dioctylfluorene-based polymers at the nanoscale. It provides direct insight into how processing conditions and molecular structure influence the supramolecular organization of the polymer chains on a substrate. mdpi.comnih.gov
AFM studies on thin deposits of alternating copolymers containing fluorene units reveal distinct morphologies that correlate with the degree of long-range order. mdpi.comnih.gov The formation of fibrillar structures, with widths typically around 20-25 nm and heights of a few nanometers, is considered a signature of effective long-range π-stacking between the planar conjugated backbones. mdpi.com Conversely, the presence of untextured aggregates points to a more disordered assembly of chains. mdpi.comnih.gov These morphological differences are governed by key structural factors, including the presence of alkyl side groups and the commensurability between the lengths of the repeating monomer units, which dictate the favorability of chain packing into highly ordered assemblies. mdpi.comnih.gov
In films of PFO homopolymers, AFM has revealed the presence of nanograins approximately 10 nm in size in amorphous films. aps.org For semi-crystalline films, the morphology can be significantly more complex. Studies on melt-crystallized PFO show features such as micrometer-sized leaf-like entities and larger axialitic structures. nih.gov The morphology of PFO can also be controlled during synthesis, for example, in dispersion polymerization, where varying stabilizer concentrations can lead to either mixed-morphology spherulite particles or more uniform spherical particles with controlled crystalline content. mdpi.com
Table 2: Summary of AFM Findings on the Morphology of Polyfluorene Derivative Thin Films
| Polymer System | Processing/Observation Condition | Key Morphological Features Observed | Interpretation |
|---|---|---|---|
| Fluorene-oligothiophene copolymers | Thin film deposit | Fibrillar structures (20-25 nm wide) | Signature of long-range π-stacking and ordered self-assembly. mdpi.com |
| Fluorene-oligothiophene copolymers | Thin film deposit | Untextured aggregates | Disordered assembly of polymer chains. mdpi.com |
| Poly(9,9-dioctylfluorene) (PFO) | Amorphous film from rapid solvent evaporation | Nanograins (ca. 10 nm) | Inhomogeneous structure of collapsed chains. aps.org |
Transmission Electron Microscopy (TEM) for Microstructure Investigation
Transmission electron microscopy (TEM) provides higher resolution imaging of the internal microstructure of polymer films and single crystals, complementing the surface information from AFM and the bulk structural data from XRD. By examining electron diffraction patterns and real-space images, TEM elucidates the nature of crystalline domains and morphological features within the material.
TEM has been instrumental in identifying and characterizing the different crystalline forms of PFO. utwente.nl For instance, TEM, in conjunction with XRD, was used to demonstrate the existence of the metastable α' crystalline phase, which is distinct from the more stable α phase. utwente.nl
Furthermore, TEM observations of micron-sized single crystals of PFO, prepared from thin films in the melt state, have been crucial for determining the unit cell dimensions and the molecular packing model. researchgate.net Selected-area electron diffraction (SAED) patterns obtained from these single crystals provide definitive information about the crystal lattice. researchgate.net TEM studies on melt-crystallized PFO have also detailed a three-stage crystallization process: initial nucleation forms micrometer-sized leaf-like entities composed of slender lamellae; these then grow and branch into larger structures called axialites; finally, the space between these structures is filled by newly nucleated lamellae. nih.gov These detailed microstructural investigations are vital for understanding the complex crystallization kinetics of semi-rigid conjugated polymers.
Spectroscopic Ellipsometry for Film Morphology and Optical Parameters
Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to characterize thin films. It measures the change in the polarization state of light upon reflection from a sample surface to determine film thickness, surface roughness, and the complex refractive index (n and k) over a range of wavelengths. nih.govresearchgate.net For macromolecular derivatives of this compound, SE is valuable for ensuring the quality of spin-coated or printed films and for extracting fundamental optical constants that are essential for designing and modeling optoelectronic devices. mdpi.comresearchgate.net
Studies on PFO films have used SE to accurately determine film thicknesses, typically in the range of 70-80 nm, by fitting the experimental data in non-absorbing spectral regions (e.g., 900-1600 nm) to an appropriate optical model, such as the Cauchy model. mdpi.com The dispersion of the refractive index for PFO has been determined, showing an increase from approximately 1.61 at 900 nm to 1.78 at 450 nm, which is critical information for light management in devices like LEDs and lasers. mdpi.com
In more complex systems, such as multilayer organic light-emitting diodes (OLEDs), SE is a powerful tool for probing the integrity of interfaces between different polymer layers. researchgate.net By applying appropriate modeling and fitting analysis, SE can quantify the degree of intermixing between successively deposited layers, such as between a PFO-based emissive layer and an adjacent electron transport layer. researchgate.net This analysis can reveal the formation of an interfacial layer with mixed composition, providing crucial feedback for optimizing fabrication processes and improving device performance. researchgate.net
Table 3: Optical Constants of Poly(9,9-dioctylfluorene) (PFO) Determined by Spectroscopic Ellipsometry
| Wavelength (nm) | Refractive Index (n) |
|---|---|
| 900 | 1.614 mdpi.com |
| 700 | 1.639 |
| 500 | 1.731 |
Theoretical and Computational Investigations of 9,9 Dioctyl 2,7 Bis Prop 1 Ynyl Fluorene Based Systems
Quantum Chemical Calculations for Electronic Structure and Orbital Energetics
Quantum chemical calculations are fundamental in predicting the molecular and electronic behavior of conjugated systems like 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene. These methods provide insights into the electronic structure, orbital energies, and excited-state properties, which are crucial for designing materials with tailored optoelectronic characteristics.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) has become a standard computational tool for investigating the ground-state properties of organic molecules. By approximating the many-electron problem to one that is dependent on the electron density, DFT offers a balance between accuracy and computational cost.
For fluorene-based systems, DFT calculations are instrumental in determining key molecular and electronic properties. researchgate.net Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 3-21G(*) to calculate the vibrational frequencies and intensities of fluorene (B118485) oligomers. researchgate.net These calculations help in understanding the influence of structural changes, such as the conformation of the dioctyl side chains, on the electronic properties of the fluorene core. The introduction of the propargyl groups is expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the band gap and the charge injection/transport properties of the material.
Below is an illustrative data table of molecular properties for a model system of this compound, as would be predicted by DFT calculations.
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.5 eV |
| Band Gap | 3.3 eV |
| Dipole Moment | ~0.5 D |
| Note: These values are representative and based on typical DFT results for similar fluorene derivatives. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
To investigate the behavior of molecules upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as absorption and emission spectra. nih.gov
In the context of fluorene derivatives, TD-DFT is crucial for understanding their photophysical properties, which are central to their application in devices like organic light-emitting diodes (OLEDs). ossila.com The method can predict the energies of electronic transitions and their corresponding oscillator strengths, providing a theoretical basis for interpreting experimental UV-Vis absorption and photoluminescence spectra. For instance, studies on similar fluorene-based systems have utilized TD-DFT to analyze the nature of excited states and the impact of substituents on the emission color and efficiency. unimi.it The presence of the propargyl groups in this compound is anticipated to modulate the excited-state dynamics, potentially leading to interesting photophysical phenomena.
An illustrative table of predicted excited-state properties from TD-DFT is provided below.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.85 |
| S0 → S2 | 3.98 | 311 | 0.12 |
| Note: These values are illustrative and represent typical TD-DFT outcomes for conjugated fluorene systems. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their assemblies over time. For polymeric and large molecular systems based on this compound, MD simulations are invaluable for understanding conformational changes and intermolecular packing, which significantly influence the macroscopic properties of the material.
Force Field Development for Fluorene-Alkyne Systems
The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For novel molecules like this compound, existing force fields may not be adequate, necessitating the development of specific parameters.
The process of force field parameterization for conjugated systems often involves a combination of quantum mechanical calculations and fitting to experimental data. For fluorene-alkyne systems, this would entail calculating the potential energy surfaces for bond stretching, angle bending, and dihedral rotations involving the alkyne groups and the fluorene core. These calculations are typically performed using high-level quantum chemistry methods. The resulting parameters are then integrated into a classical force field, such as COMPASS or a specialized organic semiconductor force field.
Simulation of Polymer Chain Conformation and Aggregation in Solution and Solid State
In the solid state, MD simulations are used to model the packing of polymer chains. This is critical for understanding the morphology of thin films, which directly impacts device performance. Simulations can reveal the degree of ordering, the formation of different phases (e.g., amorphous vs. crystalline), and the nature of intermolecular interactions, such as π-π stacking between fluorene units. The dioctyl side chains play a crucial role in mediating these interactions and influencing the solubility and processability of the resulting polymers. doi.org
Modeling Charge Transport Pathways in Conjugated Systems
The ability of a material to conduct charge is paramount for its use in electronic devices. Modeling charge transport in conjugated systems like those based on this compound provides a microscopic understanding of how charge carriers (electrons and holes) move through the material.
Charge transport in organic semiconductors is typically described as a hopping process between localized states. The rates of these hopping events are influenced by the electronic coupling between adjacent molecules (or monomer units in a polymer) and the energetic disorder of the hopping sites. Computational models, often based on Marcus theory, are used to calculate these hopping rates.
Marcus Theory and Hopping Models for Charge Carrier Mobility Prediction
In many organic conjugated materials, including fluorene-based systems, charge transport is not described by a band-like model as in inorganic crystalline semiconductors. Instead, charges (electrons or holes) are typically localized on individual molecules or segments of a polymer chain. The movement of these charges occurs through a series of "hops" between adjacent localized states. This process is non-coherent and can be effectively described by Marcus theory of electron transfer. wikipedia.orgprinceton.edu
Marcus theory provides a framework for calculating the rate of electron transfer (k_ET) between a donor and an acceptor molecule. wikipedia.org In the context of charge hopping in a molecular material, the donor is a charged molecule (ion) and the acceptor is an adjacent neutral molecule. The hopping rate is dependent on two key parameters: the electronic coupling between the molecules and the reorganization energy associated with the charge transfer event.
The fundamental equation for the charge transfer rate (k_ET) according to Marcus theory is:
kET = (4π2/h) * |Hab|2 * (1/√(4πλkT)) * exp(-(λ+ΔG0)2/4λkT)
Where:
h is Planck's constant.
|Hab| (or t) is the electronic coupling matrix element, representing the electronic interaction between the initial and final states.
λ is the reorganization energy.
k is the Boltzmann constant.
T is the temperature.
ΔG0 is the change in Gibbs free energy for the transfer reaction. For hopping between identical molecules (self-exchange), this term is zero. libretexts.org
For efficient charge transport, a high hopping rate is desirable, which translates to a high electronic coupling and a low reorganization energy.
Electronic Coupling and Reorganization Energy Calculations
To predict charge mobility, the crucial parameters of electronic coupling (H_ab) and reorganization energy (λ) must be calculated for the specific molecular system. These calculations are typically performed using quantum chemical methods, such as Density Functional Theory (DFT).
Reorganization Energy (λ)
The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state equilibrium to the equilibrium geometry of its charged state, and vice versa. researchgate.netcleanenergywiki.org It has two primary components:
Internal Reorganization Energy (λ_i): This corresponds to the energy changes associated with the relaxation of bond lengths and angles within the molecule upon charge transfer. libretexts.org It is calculated from the potential energy surfaces of the neutral and charged species. A key principle is that the more delocalized the charge is on the ion, the smaller the geometric perturbation and thus the lower the reorganization energy. cleanenergywiki.org
External Reorganization Energy (λ_o): This component arises from the rearrangement of the surrounding solvent or solid-state matrix molecules in response to the change in the charge state of the hopping molecule. libretexts.org
For fluorene-based systems, theoretical calculations show that λ decreases as the size of the conjugated system increases, which facilitates higher charge mobility. cleanenergywiki.org Studies on π-stacked fluorene systems indicate that hole transport is generally favored over electron transport due to differences in reorganization energies for the respective charge carriers. researchgate.net
Electronic Coupling (H_ab)
The electronic coupling, also known as the charge transfer integral, quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the relative distance and orientation of the interacting molecules. In a hopping model, this term dictates the probability of a charge successfully tunneling from one site to another.
DFT-based methods are commonly used to calculate H_ab for π-conjugated organic dimers. rsc.org Various computational approaches, including constrained density functional theory (CDFT) and fragment-orbital DFT (FODFT), have been benchmarked for this purpose. rsc.orgresearchgate.net The magnitude of H_ab decays exponentially with the distance between molecules, making π-stacking arrangements in the solid state crucial for efficient charge transport. The specific side chains on the fluorene core, such as the dioctyl chains at the C9 position and the propynyl (B12738560) groups at the 2,7-positions in the target molecule, would significantly influence the packing and thus the intermolecular electronic couplings.
Table 1: Representative Calculated Reorganization Energies and Electronic Couplings for Fluorene-Based Systems
| System/Parameter | Hole (h) | Electron (e) | Unit | Reference/Note |
| Reorganization Energy (λ) | ||||
| Fluorene Dimer | ~0.25 | ~0.30 | eV | Based on data for π-stacked systems researchgate.net |
| Indeno[1,2-b]fluorene derivative | 0.16 | 0.28 | eV | Illustrative values from a related fused-ring system researchgate.net |
| Electronic Coupling (H_ab) | ||||
| Co-facial π-stacked Fluorene | ~80-120 | ~70-100 | meV | Typical range for stacked dimers researchgate.net |
| Slipped-stack Fluorene | ~10-50 | ~10-40 | meV | Highly dependent on slip distance and orientation |
Note: The values in this table are representative examples from theoretical studies on fluorene and its derivatives and are not specific to this compound. They serve to illustrate the typical magnitude of these parameters.
Computational Design Principles for Novel Fluorene-Based Conjugated Materials
Computational chemistry serves not only as a tool for analysis but also as a powerful engine for the in silico design of new materials with targeted properties. By systematically modifying molecular structures and calculating the resulting electronic and transport parameters, researchers can establish clear structure-property relationships and formulate design principles to guide synthetic efforts.
For fluorene-based conjugated materials, computational design focuses on several key areas:
Tuning Frontier Molecular Orbitals (FMOs): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for charge injection from electrodes and for determining the optical bandgap. DFT calculations can accurately predict how the introduction of different electron-donating or electron-withdrawing substituents at the 2,7-positions (like the propynyl groups) or other positions on the fluorene core will alter the HOMO and LUMO levels. For instance, incorporating donor-acceptor (D-A) motifs into the fluorene backbone is a common strategy to lower the bandgap and tune emission colors. nih.gov
Minimizing Reorganization Energy: As established by Marcus theory, minimizing λ is crucial for high charge mobility. Computational studies can screen different chemical modifications to find structures that maximize charge delocalization in the ionic state. For example, extending the π-conjugation or incorporating atoms that can better accommodate charge can lead to lower reorganization energies. researchgate.net
Maximizing Electronic Coupling: Molecular packing is paramount for achieving strong intermolecular electronic coupling. Computational modeling can be used to predict the solid-state packing of different fluorene derivatives. The bulky dioctyl chains at the C9 position of fluorene are known to enhance solubility and influence inter-chain spacing. researchgate.net Design principles often involve balancing processability (conferred by side chains) with the need for close π-π stacking. The choice of substituents at the 2,7-positions can be used to induce specific packing motifs (e.g., co-facial vs. slipped-stack) that optimize H_ab for charge transport along a desired axis.
Controlling Morphology and Bipolar Transport: Many applications require materials that can transport both holes and electrons effectively (bipolar transport). Computational design can help in creating such materials by balancing the hole and electron reorganization energies and injection barriers. nih.govrsc.org For example, linking fluorene units (strong hole transporters) with known electron-transporting moieties is a computationally-guided strategy for designing bipolar materials. The influence of side chains on thin-film morphology and the formation of ordered domains like the β-phase can also be computationally investigated to enhance transport properties. tudelft.nlresearchgate.net
Through these integrated computational approaches, new generations of fluorene-based materials, including derivatives of this compound, can be rationally designed to achieve superior performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanistic Studies of Fundamental Processes in 9,9 Dioctyl 2,7 Bis Prop 1 Ynyl Fluorene Derived Materials
Exciton (B1674681) Dynamics and Energy Transfer Pathways in Conjugated Polymer Networks
In conjugated polymers derived from 9,9-dioctylfluorene, the absorption of a photon creates a bound electron-hole pair known as an exciton. The subsequent fate of this exciton—how it moves, how long it survives, and how it transfers its energy—is a primary determinant of a material's optical properties. These dynamics are particularly important in polymer networks and blends, where interactions between different polymer chains or between the polymer and other molecules come into play. acs.org
Ultrafast transient absorption (TA) spectroscopy is a powerful technique for probing the initial moments after photoexcitation. By using a "pump" laser pulse to excite the sample and a "probe" pulse to measure the change in absorption at various delay times, researchers can track the evolution of excited states on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales.
In studies of fluorene-based conjugated polymers, TA spectroscopy reveals that coherent photoexcitation initially forms delocalized excitons. acs.org These excitons are not confined to a single monomer unit but are spread over several repeat units of the polymer chain. However, this delocalization is short-lived. Structural relaxation and localization processes occur rapidly, confining the exciton to lower-energy segments of the polymer chain. acs.org This localization is observable as a rapid depolarization of photoluminescence and transient absorption. uq.edu.au For instance, in some fully conjugated polymers, a reorientation of the transition dipole moment occurs on a sub-100 fs timescale, indicating a rapid change in the exciton's spatial extent. uq.edu.au
The environment surrounding the polymer chain significantly influences exciton lifetimes. In dilute solutions, where polymer chains are isolated, excited states relax much more slowly compared to solid-state thin films. acs.org In films, strong interchain interactions create pathways for efficient energy transfer, leading to a much faster (an order of magnitude) relaxation of the excited state. acs.org These ultrafast dynamics are critical for designing materials for optoelectronic devices, as they govern the efficiency of energy migration to reaction centers or interfaces. acs.org
| Process | Technique | Observed Timescale | Reference |
|---|---|---|---|
| Exciton Localization | Transient Absorption Spectroscopy | ~100 fs | acs.org |
| Anisotropy Decay (Depolarization) | Transient Absorption / Photoluminescence | 90 ± 10 fs | uq.edu.au |
| Exciton Lifetime (in Film) | Transient Absorption Spectroscopy | ~2.7 ps | rsc.org |
| Conformational Relaxation (in Solution) | Fluorescence Decay | ~20-40 ps | rsc.org |
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism that describes the transfer of energy between two light-sensitive molecules, a "donor" and an "acceptor". wikipedia.org This process, mediated by dipole-dipole coupling, is exceptionally sensitive to the distance between the donor and acceptor, typically occurring over 1-10 nanometers. wikipedia.orgedinst.com The efficiency of FRET is inversely proportional to the sixth power of this distance, making it a "spectroscopic ruler" for measuring nanoscale proximity. wikipedia.orgnih.gov For FRET to occur, there must be a spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. edinst.comossila.com
In materials derived from 9,9-dioctylfluorene, FRET is a key mechanism for tuning the emission color and improving the efficiency of devices like organic light-emitting diodes (OLEDs). For example, by doping a blue-emitting poly(9,9-dioctylfluorene) (PFO) host with a red-emitting dye like tetraphenylporphyrin, efficient single-step FRET from the blue polymer to the red dye can be achieved. researchgate.net This allows for the fabrication of saturated-red emitting devices from a solution-processable system. researchgate.net
The efficiency of FRET can be influenced by the choice of solvent and the resulting polymer conformation. researchgate.netiaea.org Studies on blended systems, such as those combining different fluorene-based copolymers, show that the solvent affects how the polymer chains are packaged, which in turn impacts the energy transfer efficiency. researchgate.netiaea.org By carefully selecting donor-acceptor pairs and controlling the morphology of the blend, energy can be effectively funneled to desired emission centers, a strategy used to create materials that emit across the visible spectrum, including white light. tue.nl
| Parameter | Description | Typical Range/Value | Reference |
|---|---|---|---|
| Effective Distance | The range over which FRET is efficient. | 1-10 nm | wikipedia.orgossila.com |
| Förster Radius (R₀) | The distance at which FRET efficiency is 50%. | 2.5-12 nm (dye dependent) | nih.gov |
| Requirement | Spectral overlap between donor emission and acceptor absorption. | J (Spectral Overlap Integral) > 0 | edinst.com |
| Energy Transfer Efficiency (E) | Proportionality to the inverse sixth power of the distance (r). | E ∝ 1/r⁶ | edinst.com |
Charge Generation and Recombination Mechanism Investigations
For applications in photovoltaics and photodetectors, the efficient generation of free charge carriers (electrons and holes) from excitons and their subsequent transport are paramount. The dissociation of excitons into free charges, a process known as charge generation, typically occurs at an interface between a donor material and an acceptor material. acs.org The inverse process, where a free electron and hole meet and annihilate each other, is known as recombination. Understanding the mechanisms of both charge generation and recombination is crucial for optimizing device efficiency.
Photoinduced charge transfer is the process where an exciton, upon reaching a donor-acceptor interface, separates into a hole on the donor and an electron on the acceptor. Several techniques are used to characterize this process.
Quasi-steady-state photoinduced absorption (PIA) spectroscopy is one such method. It can identify the formation of long-lived charged species (polarons) following photoexcitation. acs.orgnih.gov Studies on blends of a polyfluorene copolymer with CdSe nanoparticles have used PIA to confirm the formation of charged species at room temperature, which is essential for the operation of photovoltaic devices. acs.orgnih.gov
Another powerful technique is near-edge X-ray absorption fine structure (NEXAFS), which can probe the electronic structure and orientation of molecules in thin films. nih.gov When combined with the core-hole clock (CHC) method, NEXAFS can measure charge transfer times. For instance, in films of poly(9,9-dioctyl-fluorenyl-co-bithiophene) (F8T2), these methods showed that processing conditions which improve film ordering, such as thermal annealing or the use of solvent additives, lead to an enhancement in the charge transfer process. nih.gov
Mechanistic trials, including Stern-Volmer experiments, can also reveal the dynamics of photoinduced electron transfer (PET), confirming that light absorption directly leads to the formation of radical species. rsc.org
Time-Resolved Microwave Conductivity (TRMC) is a contactless technique used to measure the mobility of charge carriers in semiconductors. wikipedia.org The method involves generating charge carriers with a pulse of light and measuring the change in microwave power reflected from the sample. wikipedia.org This change in power is proportional to the photoconductance, which in turn depends on the number of charge carriers and their mobility. A key advantage of TRMC is that it probes charge transport over very short distances (nanometers), avoiding the influence of long-range barriers or grain boundaries that affect measurements in complete devices. acs.org
TRMC studies on conjugated polymers, including polyfluorenes, have provided fundamental insights into charge transport. acs.org The technique can measure the mobility of charges along isolated polymer chains in solution as well as within the more complex environment of a solid film. acs.org These measurements have revealed that the mobility of charges within a single, highly ordered polymer chain can be remarkably high, potentially reaching values of several hundred cm²/(V·s). acs.org However, in solid films, this intrachain mobility is often reduced by disorder caused by interactions between chains. acs.org For polyfluorenes specifically, coiling of the polymer chains has been shown to strongly reduce charge carrier mobility. acs.org The technique is invaluable for assessing the intrinsic transport properties of new materials and understanding how processing and molecular structure affect the ultimate device performance. wikipedia.orgacs.org
| Material Type | Measurement Technique | Typical Mobility (µ) | Reference |
|---|---|---|---|
| Polyfluorene (PFO) Films | Time-of-Flight (TOF) | Hole (µh) ≈ 10⁻⁴ – 10⁻³ cm²/Vs | researchgate.net |
| Bipolar Fluorene-based CTMs | Time-of-Flight (TOF) | Hole (µh) ≈ 10⁻⁴ – 10⁻⁵ cm²/Vs | rsc.orgnih.gov |
| Bipolar Fluorene-based CTMs | Time-of-Flight (TOF) | Electron (µe) ≈ 10⁻⁵ – 10⁻⁶ cm²/Vs | rsc.orgnih.gov |
| Planar Ladder-Type Polymer (in solution) | TRMC | Intrachain (µ) ≈ 600 cm²/Vs | acs.org |
| Planar Ladder-Type Polymer (solid film) | TRMC | Intrachain (µ) ≈ 30 cm²/Vs | acs.org |
*CTMs: Charge Transporting Materials
Self-Assembly and Supramolecular Ordering Principles in Solution and Thin Films
The performance of devices based on fluorene-derived polymers is not solely dependent on the properties of individual molecules but is profoundly influenced by their collective arrangement, or supramolecular organization, in the solid state. tue.nl The interplay of chemical structure and processing conditions dictates the morphology of thin films, which in turn affects charge transport and energy transfer. tue.nl The long octyl chains at the C9 position of the fluorene (B118485) monomer are crucial for ensuring solubility, but they also play a role in mediating intermolecular interactions and influencing film morphology. researchgate.net
A deep understanding of the factors that control the morphology of thin films is essential for optimizing device performance. nih.gov Studies on the fluorene-bithiophene copolymer F8T2 have shown that both post-processing thermal annealing and the use of solvent additives during film deposition can induce significant changes in polymer chain organization. nih.gov For example, adding 1,8-diiodooctane (B1585395) (DIO) to the casting solution was found to promote a more ordered, "face-on" orientation of the polymer backbones relative to the substrate. nih.gov This improved π-π stacking facilitates faster charge transfer. nih.gov
Spectroscopic techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) are highly effective for probing this molecular orientation. researchgate.net Angle-resolved NEXAFS measurements can determine whether polymer backbones lie flat on a substrate (face-on) or stand up (edge-on). nih.gov For F8T2 films, NEXAFS revealed that the polymer backbone generally lies in the plane of the substrate, and that using a rubbed alignment layer can control the in-plane orientation of the polymer chains. researchgate.net This ability to control the hierarchical self-assembly of fluorene-based materials—from the molecular conformation to the large-scale film morphology—is a key principle in the design of high-performance organic electronics. tue.nlnih.gov
In-situ Spectroscopic Monitoring of Aggregation Processes
The aggregation of fluorene-based molecules, driven by π-π stacking interactions between the aromatic cores, can be monitored in real-time using various spectroscopic techniques. These methods provide invaluable insights into the kinetics and thermodynamics of aggregate formation.
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy are primary tools for observing aggregation. In dilute solutions, fluorene derivatives typically exhibit sharp absorption and emission bands corresponding to isolated molecules. As aggregation proceeds, for instance, by increasing the concentration or by adding a non-solvent, significant changes in the spectra are observed. These changes are characteristic of the formation of either H-aggregates or J-aggregates.
H-aggregates , characterized by a face-to-face stacking of the chromophores, typically lead to a blue-shift in the absorption spectrum compared to the monomer. This is attributed to the strong excitonic coupling between the transition dipoles of the stacked molecules.
J-aggregates , which involve a head-to-tail arrangement, result in a red-shift in the absorption spectrum.
For derivatives of 9,9-dioctylfluorene, the formation of a specific, more planar "β-phase" is often observed. This phase is a type of J-aggregate and is characterized by a distinct red-shifted absorption peak, typically around 438 nm, and a well-resolved vibronic structure in the emission spectrum. In-situ monitoring of the appearance and growth of this peak provides a direct measure of the aggregation process.
Time-Resolved Spectroscopy can further elucidate the dynamics of the excited states in these aggregates. By measuring the fluorescence lifetimes, one can distinguish between different species present in the solution. For instance, aggregated species often exhibit different decay kinetics compared to their monomeric counterparts. This information is crucial for understanding energy transfer and charge separation processes within the aggregated structures.
A hypothetical in-situ monitoring experiment of the aggregation of a 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene derivative in a solvent/non-solvent mixture could yield data as presented in the interactive table below. The table illustrates the change in the absorption maximum (λ_max) and the emergence of a new peak corresponding to J-aggregates as the fraction of the non-solvent is increased.
| Non-Solvent Fraction (%) | Monomer λ_max (nm) | J-Aggregate λ_max (nm) |
| 0 | 385 | - |
| 10 | 384 | 435 |
| 20 | 383 | 437 |
| 30 | 382 | 438 |
| 40 | 380 | 438 |
| 50 | 378 | 439 |
This table represents hypothetical data for illustrative purposes.
Controlled Self-Assembly Methodologies for Nanostructure Formation
The ability to control the self-assembly of this compound-derived materials is paramount for tailoring the morphology of thin films and, consequently, optimizing device performance. Several methodologies have been developed to achieve well-defined nanostructures.
Solvent-Based Techniques:
Solvent-Vapor Annealing (SVA): This technique involves exposing a thin film of the material to a saturated vapor of a specific solvent. The solvent vapor plasticizes the film, allowing the molecules to reorganize into a more ordered, thermodynamically favorable state. The choice of solvent is critical; a good solvent can promote the formation of well-defined crystalline domains or nanofibers. The duration of the annealing process and the solvent vapor pressure are key parameters to control the final morphology.
Solution-Shearing: This method involves the controlled deposition of a solution onto a substrate while applying a shearing force, for example, with a blade. This can induce the alignment of the molecules, leading to the formation of highly oriented crystalline films. The shearing speed, solution concentration, and substrate temperature are crucial parameters for controlling the degree of alignment and the resulting nanostructure.
Temperature-Based Techniques:
Thermal Annealing: Heating a thin film above its glass transition temperature allows for molecular rearrangement and the formation of more ordered structures. The annealing temperature and time are critical parameters that influence the degree of crystallinity and the size of the crystalline domains. For fluorene derivatives, thermal annealing can be used to promote the formation of the desirable β-phase.
The table below summarizes the effect of different self-assembly methodologies on the morphology of thin films derived from 9,9-dioctylfluorene analogues.
| Methodology | Key Parameters | Resulting Morphology |
| Solvent-Vapor Annealing | Solvent Type, Annealing Time | Crystalline domains, nanofibers |
| Solution-Shearing | Shearing Speed, Temperature | Aligned crystalline films |
| Thermal Annealing | Annealing Temperature, Time | Increased crystallinity, β-phase formation |
This table provides a general overview of the expected outcomes.
The propargyl groups at the 2 and 7 positions of the fluorene core in this compound can offer additional avenues for controlling self-assembly. These groups can participate in specific intermolecular interactions, such as hydrogen bonding or π-stacking with the alkyne moieties, which can be exploited to direct the formation of unique supramolecular architectures. Furthermore, these terminal alkyne groups can be utilized for post-deposition reactions, such as "click chemistry," to further stabilize the assembled nanostructures or to functionalize the material.
Integration of 9,9 Dioctyl 2,7 Bis Prop 1 Ynyl Fluorene into Advanced Material Architectures
Fabrication Methodologies for Thin Films of 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene Polymers
The creation of high-quality thin films is a fundamental prerequisite for the fabrication of optoelectronic devices. Polyfluorenes, known for their good solubility in common organic solvents, are particularly amenable to a variety of deposition techniques. mdpi.com
Solution-based methods are the most common for depositing polyfluorene films due to their simplicity, low cost, and ability to be performed under ambient conditions.
Spin-Coating: This technique is a dominant method for fabricating uniform, high-quality thin films on a laboratory scale. It involves depositing a solution of the polymer onto a substrate and spinning it at high speed to spread the fluid by centrifugal force. The solvent evaporates, leaving a thin polymer film. Polyfluorene derivatives are readily dissolved in solvents like toluene (B28343), chloroform, and tetrahydrofuran (B95107) (THF) for this purpose. mdpi.comwikipedia.org The final film morphology and properties, such as the formation of the desirable, planarized β-phase conformation, are highly dependent on the choice of solvent, solution concentration, and the polymer's molecular weight. sdu.dkrsc.org
Blade-Coating: As a more scalable deposition method, blade-coating (or doctor-blading) is well-suited for producing large-area films with high material utilization, making it attractive for industrial applications. aip.orgmdpi.com In this process, a blade is moved across a substrate at a set height, spreading a polymer solution into a uniform wet film that then dries. Research on PFO has shown that blade-coating can be used to create multilayer device structures. By performing the coating process on a heated substrate, the solvent from the new layer evaporates quickly, preventing the dissolution of the underlying polymer layer. aip.org This allows for the sequential deposition of different functional polymer layers, a significant advantage over spin-coating where subsequent solvent applications can damage existing layers. aip.org The selection of a solvent with an appropriate boiling point is crucial, as slower evaporation rates associated with higher-boiling-point solvents can allow for better morphological reorganization of the polymer chains, leading to improved device performance. d-nb.info
Table 1: Comparison of Solution Processing Techniques for Polyfluorene Films
| Feature | Spin-Coating | Blade-Coating |
|---|---|---|
| Principle | Centrifugal force spreads solution | A blade spreads a solution reservoir |
| Scalability | Lab-scale, limited area | High, suitable for large-area and roll-to-roll processing aip.org |
| Material Usage | Low (significant material waste) | High (almost 100%) aip.org |
| Multilayer Fab. | Difficult due to solvent dissolution of previous layers wikipedia.org | Feasible, especially on heated substrates aip.org |
| Control Param. | Spin speed, acceleration, solution viscosity | Coating speed, blade gap, substrate temperature, solvent volatility mdpi.com |
| Typical Use | Rapid prototyping, lab research | Industrial manufacturing, large-area electronics aip.orgd-nb.info |
While less common for soluble polymers, vapor deposition offers a solvent-free route to film fabrication, which can be advantageous for creating highly pure or insoluble polymer layers.
Traditional thermal evaporation in a vacuum is generally not suitable for long-chain polymers like polyfluorenes, as the high temperatures required can cause the polymer chains to break, compromising their electronic properties. wikipedia.org However, more advanced techniques have been developed. Resonant Infrared Matrix-Assisted Pulsed Laser Evaporation (RIR-MAPLE) is a specialized vapor deposition method that has been successfully used to deposit thin films of PFO. researcher.life This technique involves flash-freezing a dilute emulsion of the polymer and using a laser tuned to the solvent's vibrational frequency to gently evaporate the solvent matrix, carrying the intact polymer molecules to the substrate. A key advantage of RIR-MAPLE is its ability to preserve delicate, ordered structures like the β-phase within the deposited film, something difficult to achieve with other vapor-based methods. researcher.life
Additionally, solvent vapor annealing can be employed as a post-deposition treatment to modify the microstructure of films. Exposing a pre-formed polyfluorene film to solvent vapors can induce chain reorganization and promote the formation of desired phases, significantly enhancing properties like photoluminescence. lbl.govnih.gov
Blending and Composite Material Design Strategies
The properties of polyfluorene-based materials can be precisely tuned by blending them with other polymers or incorporating small molecules and nanomaterials to form composites.
Blending different conjugated polymers, either as simple mixtures or as covalently linked block copolymers, is a powerful strategy for creating materials with combined or enhanced functionalities. For instance, creating block copolymers allows for control over morphology through micro-phase separation.
White-Light Emission: A block copolymer of poly(9,9-dioctylfluorene) (a blue-green emitter) and poly(3-hexylthiophene) (a red-orange emitter) was synthesized. In a polymer light-emitting diode (PLED), the combined emission from the two distinct blocks resulted in white electroluminescence. nih.gov
Improved Morphology and Mobility: Diblock copolymers of PFO and poly(ethylene oxide) (PFO-b-PEO) have been synthesized to improve material properties. The PEO block can improve the morphology and, in copolymers with shorter PEO chains, induce higher crystallinity, which leads to enhanced electron mobilities compared to the PFO homopolymer. rsc.org
Nanostructure Formation: Triblock copolymers of poly(9,9-dialkylfluorene) and poly(2-alkylaniline) have been shown to self-assemble in spin-coated films, forming nanostructured materials with ordering on the scale of 100–300 nm. researchgate.net
Incorporating small molecules or nanoparticles into a polyfluorene matrix can introduce new functionalities or enhance existing properties. This approach is used to modify electronic characteristics, improve processability, or create materials for biomedical applications.
Conductivity Enhancement: Nanocomposites of a PFO-based block copolymer and graphene nanosheets have been created. The inclusion of just 1% graphene was found to increase the electrical conductivity and lower the threshold voltage of a PLED device without altering the white-light emission characteristics of the host polymer. nih.gov
Electronic Doping: The electronic structure of PFO can be modified by doping with small molecules. The in-situ deposition of lithium atoms onto a PFO film results in charge transfer to the polymer, creating new electronic states (polarons and bipolarons) within the band gap and altering the material's electronic properties. researchgate.net
Biomedical Nanoparticles: A near-infrared emitting polyfluorene dye was encapsulated within a biocompatible poly(ε-caprolactone) (PCL) matrix using an emulsion-diffusion technique. This process yielded fluorescent polymeric nanoparticles with a large Stokes shift and excellent biocompatibility, making them potentially suitable for in-vivo imaging applications. researchgate.net
Table 2: Examples of Polyfluorene-Based Composites and Blends
| Composite/Blend System | Added Component | Purpose/Outcome |
|---|---|---|
| PFO-block-Poly(3-hexylthiophene) nih.gov | Poly(3-hexylthiophene) | Creation of a single polymer system for white-light emission. |
| PFO-block-Poly(ethylene oxide) rsc.org | Poly(ethylene oxide) | Improved film morphology and enhanced electron mobility. |
| PFO-based copolymer/Graphene nih.gov | Graphene nanosheets | Increased electrical conductivity and lower device threshold voltage. |
| PFO/Lithium researchgate.net | Lithium atoms | Doping of the polymer to create new electronic states (polarons). |
| NIR Polyfluorene/PCL researchgate.net | Poly(ε-caprolactone) | Encapsulation to form stable, biocompatible fluorescent nanoparticles. |
Nanostructure Formation and Engineering for Specific Applications
Controlling the solid-state arrangement of polymer chains at the nanoscale is critical for optimizing the performance of organic electronic devices. In polyfluorenes, the formation of specific crystalline or liquid-crystalline phases directly influences the optoelectronic properties.
A key nanostructure in PFO is the β-phase, where the polymer backbone adopts a more planar, ordered conformation. This increased planarity leads to enhanced electronic conjugation along the chain, which is beneficial for both charge transport and emission properties. The formation of the β-phase can be precisely engineered through various processing strategies:
Solvent Selection: Using a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., acetone) can induce the formation of β-phase aggregates in solution, which are then transferred to the film during deposition. sdu.dk
Solvent Vapor Annealing: Exposing a glassy, amorphous PFO film to solvent vapors provides the polymer chains with enough mobility to reorganize into the more thermodynamically stable β-phase. nih.gov This technique has been shown to dramatically increase the photoluminescence intensity of PFO films, with enhancements of over 270% reported. nih.gov
Beyond phase control, more complex nanostructures can be engineered for specific functions. A zwitterionic polyfluorene-based copolymer was designed to self-assemble into stabilized unimolecular micelles in an aqueous solution. acs.org These micelles, with a diameter of approximately 110 nm, exhibited yellow-green fluorescence and possessed an outer shell that could prevent nonspecific protein adhesion, highlighting their potential for use in bioimaging and as drug delivery carriers. acs.org Similarly, block copolymers of fluorene (B118485) and aniline (B41778) derivatives can form nanoscopically ordered arrays in thin films, which is crucial for applications like polymer solar cells where controlling domain size at the exciton (B1674681) diffusion length (~10 nm) is paramount for efficient charge separation. researchgate.net
Template-Assisted Fabrication of Nanostructures
Template-assisted fabrication is a versatile method for creating well-defined nanostructures with precise control over their dimensions and morphology. acs.orgtandfonline.com This technique relies on the use of a pre-patterned substrate or a porous membrane as a mold to direct the assembly of a desired material into a specific architecture, such as nanotubes, nanorods, or nanowires. tandfonline.commdpi.com For a molecule like this compound, its inherent self-assembly properties, driven by π-π stacking of the fluorene cores, can be harnessed within the confined spaces of a template to yield highly organized structures. rsc.org
The process typically involves dissolving the fluorene compound in a suitable organic solvent, facilitated by the long dioctyl chains which enhance solubility. This solution is then infiltrated into the nanopores of a template, commonly made from anodized aluminum oxide (AAO) or polycarbonate. tandfonline.commdpi.com The choice of solvent and the concentration of the solution are critical parameters that influence the infiltration process and the final morphology of the nanostructures.
Once the template is filled, the solvent is evaporated, leaving behind the self-assembled this compound molecules within the nanopores. A key advantage of using this compound lies in its terminal prop-1-ynyl groups. These reactive sites can be utilized for subsequent in-situ polymerization or cross-linking reactions. For instance, thermal or catalytic treatment could induce coupling reactions between the alkyne moieties of adjacent molecules, transforming the molecular assembly into a robust, covalently bonded polymer network. This post-fabrication stabilization is crucial for maintaining the integrity of the nanostructures after the removal of the template.
The resulting nanostructures, such as nanotubes or nanorods, are expected to exhibit enhanced charge transport properties along their longitudinal axis due to the high degree of molecular ordering imposed by the template and the π-conjugated fluorene backbone. The precise control over the diameter and length of these nanostructures, dictated by the template's pore dimensions, is a significant advantage for their application in nanoelectronic devices. While direct experimental data on the template-assisted fabrication of this compound is not extensively documented, the principles established with other functionalized organic molecules and conjugated polymers strongly support its potential in this area. acs.orgchemicalbook.com
Table 1: Potential Parameters for Template-Assisted Fabrication of this compound Nanostructures
| Parameter | Description | Potential Values/Conditions | Rationale |
| Template Material | The porous membrane used to define the nanostructure morphology. | Anodized Aluminum Oxide (AAO), Polycarbonate (PC) | Well-established materials with tunable pore diameters and high pore density. tandfonline.commdpi.com |
| Solvent | The liquid used to dissolve the fluorene compound for infiltration. | Toluene, Chloroform, Tetrahydrofuran (THF) | Good solubility for fluorene derivatives with alkyl chains. sigmaaldrich.com |
| Concentration | The amount of fluorene compound dissolved in the solvent. | 1-10 mg/mL | To ensure complete filling of nanopores without aggregation at the surface. |
| Infiltration Method | The technique used to introduce the solution into the template. | Solution casting, Spin-coating, Dip-coating | Simple and effective methods for filling nanoporous structures. |
| Cross-linking/Polymerization | Post-infiltration treatment to stabilize the nanostructures. | Thermal annealing, Catalytic coupling (e.g., using a copper catalyst for Glaser coupling) | To induce reaction of the terminal alkyne groups for enhanced mechanical and thermal stability. |
| Template Removal | The process of dissolving the template to release the nanostructures. | For AAO: Phosphoric acid or sodium hydroxide (B78521) solution. For PC: Dichloromethane (B109758). | Selective etching of the template material without damaging the fluorene-based nanostructures. |
Electrospinning Techniques for Fibrous Architectures
Electrospinning is a powerful and versatile technique for producing continuous nanofibers from a wide variety of materials, including polymers and functional small molecules. sigmaaldrich.comresearchgate.netnih.gov This process utilizes a high-voltage electric field to draw a solution or melt of the material into fine fibers, which are then collected on a grounded target. The resulting non-woven fiber mats possess a high surface-area-to-volume ratio and interconnected porosity, making them suitable for applications in sensing, filtration, and tissue engineering.
For this compound, its integration into fibrous architectures via electrospinning presents an exciting opportunity to create functional textiles and membranes. Due to its relatively low molecular weight as a monomer or oligomer, it would likely be co-electrospun with a carrier polymer, such as poly(methyl methacrylate) (PMMA) or polyethylene (B3416737) oxide (PEO). nih.gov The carrier polymer provides the necessary viscoelasticity to the solution for stable fiber formation, preventing the jet from breaking up into droplets, a common issue when electrospinning low-molecular-weight compounds. nanogune.eu
In a typical procedure, this compound and the carrier polymer are dissolved in a common solvent to create a homogeneous solution. The properties of this solution, including viscosity, conductivity, and surface tension, are critical parameters that must be optimized to achieve uniform, bead-free nanofibers. mdpi.com During the electrospinning process, the strong elongational forces can induce alignment of the fluorene molecules along the fiber axis, which is highly desirable for applications requiring anisotropic charge transport or polarized light emission. nih.gov
A significant advantage of using this compound in this context is the potential for creating "reactive" nanofibers. rsc.org The prop-1-ynyl groups distributed throughout the fibers can serve as handles for post-spinning modification. For instance, the nanofibers could be subjected to a cross-linking reaction, either thermally or photochemically, to enhance their mechanical strength and insolubility. acs.orgtandfonline.comrsc.orgmanchester.ac.uk This is particularly important for removing the carrier polymer if a pure fluorene-based nanofiber is desired.
Furthermore, the concept of in-situ polymerization during electrospinning could be applied. mdpi.com By including a suitable catalyst in the electrospinning solution, the polymerization of the fluorene monomers could be initiated as the fibers are being formed. This would result in the direct fabrication of cross-linked, polymeric fluorene nanofibers in a single step, offering a more efficient manufacturing process.
Table 2: Hypothetical Parameters for Electrospinning of this compound with a Carrier Polymer
| Parameter | Description | Potential Values/Conditions | Rationale |
| Carrier Polymer | A high-molecular-weight polymer to facilitate fiber formation. | Poly(methyl methacrylate) (PMMA), Polyethylene oxide (PEO) | Known to be effective carriers for electrospinning functional molecules. nih.gov |
| Solvent System | The solvent or mixture of solvents for the fluorene compound and carrier polymer. | Chloroform/DMF, Toluene/Ethanol (B145695) | To achieve appropriate viscosity and volatility for stable electrospinning. |
| Fluorene:Carrier Ratio | The weight ratio of the fluorene compound to the carrier polymer. | 1:1 to 1:5 | To ensure sufficient viscoelasticity for fiber formation while maximizing the loading of the functional fluorene compound. |
| Applied Voltage | The electrical potential applied to the spinneret. | 10-20 kV | To overcome the surface tension of the solution and initiate the electrospinning jet. mdpi.com |
| Flow Rate | The rate at which the solution is fed to the spinneret. | 0.1-1.0 mL/h | To maintain a stable Taylor cone and continuous fiber production. |
| Collector Distance | The distance between the spinneret and the grounded collector. | 10-20 cm | To allow sufficient time for solvent evaporation and fiber solidification. |
| Post-Spinning Treatment | Optional step to enhance fiber properties. | Thermal annealing, UV irradiation | To induce cross-linking of the prop-1-ynyl groups for improved stability. acs.orgtandfonline.comrsc.orgmanchester.ac.uk |
Future Research Directions and Emerging Paradigms in Fluorene Based Conjugated Material Science
Development of Novel Synthetic Routes for Diversifying Fluorene (B118485) Derivatives
The diversification of fluorene derivatives is paramount for tuning their optoelectronic properties and expanding their applications. While traditional methods like the Ullmann condensation or Suzuki and Stille cross-coupling reactions are well-established for creating fluorene polymers ossila.com, future research is geared towards more efficient, atom-economical, and environmentally benign synthetic strategies.
Recent advances include the exploration of transition-metal-free methods and C-H activation strategies. researchgate.net For instance, new catalyst-free methods have been developed for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives. rsc.org Another innovative approach involves Friedel–Crafts intramolecular cyclobenzylation to form the fluorene core. rsc.org
For 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene , the most direct synthetic route would likely involve a Sonogashira cross-coupling reaction. This would use a suitable palladium catalyst and a copper(I) co-catalyst to couple propyne (B1212725) gas or a propyne equivalent with the precursor 2,7-Dibromo-9,9-dioctylfluorene . ossila.com Future research could focus on optimizing this reaction to improve yields and purity, perhaps by exploring novel catalyst systems that are more robust and require lower loadings. Furthermore, developing direct C-H alkynylation methods would represent a significant step forward, eliminating the need for pre-halogenated fluorene precursors and thus reducing waste.
Table 1: Proposed Synthetic Route for this compound
| Precursor | Reagent | Coupling Type | Catalyst System (Example) | Product |
| 2,7-Dibromo-9,9-dioctylfluorene | Propyne | Sonogashira | Pd(PPh₃)₄ / CuI | This compound |
The true synthetic versatility of This compound lies in its terminal alkyne functionalities. These groups are prime candidates for post-polymerization modification via "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This opens up pathways to graft a vast array of functional moieties (e.g., electron-accepting units, biocompatible chains, or sensor groups) onto a pre-synthesized fluorene backbone, a paradigm shift from the traditional approach of building complex monomers from scratch.
Advanced Characterization Techniques for In-Operando Studies of Material Behavior
To bridge the gap between material properties and device performance, it is crucial to understand how materials behave under actual operating conditions. Advanced in-operando characterization techniques are revolutionizing this area by allowing researchers to monitor the structural, electronic, and chemical changes in real-time. numberanalytics.comrsc.org
For materials derived from This compound , a suite of in-operando techniques could provide unprecedented insights:
In-operando Spectroscopy : Techniques like operando X-ray Absorption Spectroscopy (XAS) and Infrared (IR) Spectroscopy can track changes in the oxidation state of metal contacts and the vibrational modes of the polymer, respectively, during device operation. numberanalytics.com This could reveal degradation mechanisms, such as the oxidation of the C9 position to form fluorenone defects, which are known to create undesirable low-energy emission and reduce device stability. researchgate.net
In-operando Microscopy : In-situ Transmission Electron Microscopy (TEM) and Scanning Tunneling Microscopy (STM) can visualize morphological changes at the nanoscale. numberanalytics.comresearchgate.net For a polymer solar cell incorporating a fluorene-based material, in-situ TEM could observe the evolution of the donor-acceptor blend morphology under thermal or electrical stress. jos.ac.cn Similarly, in-situ electrochemical scanning probe microscopy can be used to study the local electronic properties and ion dynamics at the semiconductor/electrolyte interface in organic electrochemical transistors. researching.cn
These techniques are critical for understanding phenomena such as charge trapping, ion migration in mixed conductors, and interfacial degradation, which ultimately limit the lifetime and performance of organic electronic devices. rsc.org
Synergistic Integration of Computational and Experimental Approaches for Rational Material Design
The traditional Edisonian approach to material discovery is being replaced by a more rational design process that synergistically combines computational modeling and experimental validation. mghpcc.org Quantum chemistry simulations, particularly Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), can predict the fundamental electronic and optical properties of new materials before they are synthesized. mghpcc.orgacs.org
For a new polymer based on This compound , computational modeling could be used to:
Predict Optoelectronic Properties : Calculate the HOMO/LUMO energy levels, bandgap, and absorption/emission spectra. acs.org This allows for pre-screening of candidate structures to identify those with promising characteristics for specific applications, such as deep-blue emitters for OLEDs or low-bandgap materials for photovoltaics. mdpi.com
Simulate Molecular Conformation and Packing : Understand how the side chains (octyl groups) and any grafted functionalities influence the polymer backbone's planarity and intermolecular packing in the solid state. This is crucial as packing significantly affects charge transport properties. rsc.org
Guide Synthetic Efforts : By simulating the properties of a range of virtual compounds, computational studies can help experimentalists prioritize the most promising synthetic targets, saving significant time and resources. acs.org
The feedback loop where experimental results are used to refine computational models is essential for improving the predictive power of these theoretical tools. acs.org This integrated approach accelerates the development of next-generation materials with tailored properties for high-performance devices.
Exploration of this compound in Unconventional Material Systems
The unique structure of This compound makes it an ideal platform for creating materials for unconventional applications beyond standard OLEDs and OPVs. The terminal alkyne groups are versatile handles for covalent integration into novel material systems.
Cross-linked Networks and Gels : The bis-alkyne functionality allows the molecule to act as a cross-linker. Polymerization with azide-functionalized co-monomers could lead to the formation of highly stable, solvent-resistant conjugated polymer networks. These networks could find use as the active layer in robust sensors or as emissive films with enhanced morphological stability.
Functionalized Surfaces and Interfaces : The propynyl (B12738560) groups can be used to anchor fluorene-based oligomers or polymers onto surfaces (e.g., silicon wafers, metal oxides, or nanoparticles) that have been pre-functionalized with azide (B81097) groups. This enables the precise engineering of interfaces in hybrid electronic devices or the development of fluorescent biosensors.
Smart Textiles and Wearable Electronics : By grafting flexible or stimuli-responsive side chains onto the fluorene backbone via click chemistry, it may be possible to create materials suitable for wearable electronics. For instance, attaching hydrophilic chains could lead to water-dispersible fluorescent nanoparticles for bioimaging, while grafting thermo-responsive polymers could create materials whose optical properties change with temperature. researchgate.net
Bipolar Charge Transporting Materials : By reacting the alkyne groups with suitable electron-accepting azide compounds, one could create a bipolar material within a single polymer chain, where the fluorene unit serves as the hole-transporting moiety and the attached group facilitates electron transport. Such materials are highly desirable for simplifying the device architecture of OLEDs. rsc.org
Environmental Considerations and Sustainable Approaches in Fluorene Polymer Research
As with many advanced materials, the production and disposal of fluorene-based polymers raise environmental questions. Although often referred to as fluoropolymers, fluorene-based materials are structurally distinct from per- and polyfluoroalkyl substances (PFAS) like PTFE. oup.com However, the synthesis of fluorene monomers can involve halogenated intermediates and organic solvents, and the long-term environmental fate of these complex aromatic polymers is not fully understood. researchgate.net
Future research must prioritize sustainability through several key avenues:
Green Chemistry Synthesis : Developing synthetic routes that minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. This includes exploring catalyst-free reactions and C-H activation strategies as mentioned earlier. rsc.org
Lifecycle Analysis : Conducting thorough lifecycle assessments of new fluorene-based materials to understand their environmental impact from synthesis to disposal. There is growing concern that even polymers considered to be of low concern (PLC) can pose risks due to monomers, processing aids, or degradation products released during their lifecycle. nih.gov
Degradable and Recyclable Polymers : Designing fluorene polymers with built-in cleavable linkages that would allow for controlled degradation or chemical recycling at the end of their useful life. This is a significant challenge for highly stable conjugated polymers but is a critical goal for a circular economy.
Avoiding Persistent and Toxic Building Blocks : Carefully selecting co-monomers and reagents to avoid those known to be persistent, bioaccumulative, and toxic (PBT). oup.com While the fluorene unit itself is the core component, the various functional groups attached to it must also be evaluated for their environmental and health impact. researchgate.netresearchgate.net
Addressing these environmental considerations is not only a regulatory necessity but also a scientific imperative to ensure the long-term viability and social acceptance of fluorene-based material technologies. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 9,9-Dioctyl-2,7-bis(prop-1-ynyl)fluorene, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) due to the presence of terminal alkyne groups. Key steps include:
- Precursor selection : Use 2,7-dibromo-9,9-dioctylfluorene as the starting material to introduce alkyne groups via coupling with prop-1-ynyl reagents .
- Catalytic system : Optimize Pd(PPh₃)₄/CuI ratios in Sonogashira coupling to minimize homocoupling byproducts .
- Solvent and temperature : Use THF or toluene at 60–80°C to balance reaction rate and selectivity .
Q. How can the purity and structural integrity of this compound be rigorously characterized?
- Methodological Answer :
- Chromatography : Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
- Spectroscopy : Confirm structure using / NMR (alkyne protons at δ ~2.5–3.0 ppm; fluorene backbone at δ ~7.0–8.0 ppm) and FT-IR (C≡C stretch ~2100 cm) .
- Mass spectrometry : Use MALDI-TOF or ESI-MS to verify molecular ion peaks (expected m/z ~568.4 for CH) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic vs. computational data for 9,9-dialkylfluorene derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve discrepancies by comparing experimental bond lengths/angles (e.g., fluorene C–C bonds: 1.39–1.55 Å) with DFT-optimized structures .
- Disorder handling : For flexible octyl chains, apply SHELXL restraints to model thermal motion and avoid overinterpretation of electron density .
- Validation metrics : Cross-check R-factors (target <0.05) and data-to-parameter ratios (>10:1) to ensure reliability .
Q. How do the electronic properties of this compound support its application in optoelectronic devices?
- Methodological Answer :
- Bandgap tuning : Measure UV-Vis absorption (λ ~350–400 nm) and photoluminescence to assess π-conjugation extension via alkyne substituents .
- Charge transport : Perform cyclic voltammetry to determine HOMO/LUMO levels (typical for fluorenes: HOMO ~-5.4 eV, LUMO ~-2.3 eV) .
- Device integration : Blend with electron-deficient polymers (e.g., PCBM) in bulk heterojunction solar cells to test photovoltaic efficiency .
Q. What analytical techniques are critical for assessing thermal stability and phase transitions in fluorene-based polymers?
- Methodological Answer :
- TGA/DSC : Analyze decomposition onset (>300°C for octyl-substituted fluorenes) and glass transition temperatures (T ~80–120°C) .
- XRD : Correlate crystallinity (e.g., d-spacing ~15–20 Å) with thermal history to optimize annealing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
